2-Bromo-1-(4-tert-butyl-2,6-dimethyl-3,5-dinitrophenyl)ethanone
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Overview
Description
2-Bromo-1-(4-tert-butyl-2,6-dimethyl-3,5-dinitrophenyl)ethanone is an organic compound characterized by the presence of a bromine atom, a tert-butyl group, and two nitro groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(4-tert-butyl-2,6-dimethyl-3,5-dinitrophenyl)ethanone typically involves the bromination of a precursor compound. One common method is the bromination of 1-(4-tert-butyl-2,6-dimethyl-3,5-dinitrophenyl)ethanone using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for efficiency and yield, with considerations for safety and environmental impact. Continuous flow reactors and automated systems might be employed to ensure consistent quality and minimize human intervention.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(4-tert-butyl-2,6-dimethyl-3,5-dinitrophenyl)ethanone can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by a nucleophile, such as an amine or an alkoxide, leading to the formation of new compounds.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or ammonia in an appropriate solvent.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Major Products Formed
Nucleophilic Substitution: Substituted ethanones with various functional groups.
Reduction: Amino derivatives of the original compound.
Oxidation: Compounds with additional oxygen-containing functional groups.
Scientific Research Applications
2-Bromo-1-(4-tert-butyl-2,6-dimethyl-3,5-dinitrophenyl)ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(4-tert-butyl-2,6-dimethyl-3,5-dinitrophenyl)ethanone depends on the specific application and the target molecules. In general, the compound may interact with biological targets through covalent bonding or non-covalent interactions, affecting the function of enzymes, receptors, or other proteins. The presence of the bromine atom and nitro groups can influence the reactivity and binding affinity of the compound.
Comparison with Similar Compounds
Similar Compounds
4-tert-Butyl-2,6-dimethyl-3,5-dinitroacetophenone: Similar structure but lacks the bromine atom.
2,6-Dimethyl-3,5-dinitro-4-tert-butylacetophenone: Another closely related compound with similar functional groups.
Uniqueness
2-Bromo-1-(4-tert-butyl-2,6-dimethyl-3,5-dinitrophenyl)ethanone is unique due to the presence of the bromine atom, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and a versatile compound for various research applications.
Properties
IUPAC Name |
2-bromo-1-(4-tert-butyl-2,6-dimethyl-3,5-dinitrophenyl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN2O5/c1-7-10(9(18)6-15)8(2)13(17(21)22)11(14(3,4)5)12(7)16(19)20/h6H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAYNSGVLKKSRCP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1[N+](=O)[O-])C(C)(C)C)[N+](=O)[O-])C)C(=O)CBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10380209 |
Source
|
Record name | 2-Bromo-1-(4-tert-butyl-2,6-dimethyl-3,5-dinitrophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10380209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175136-56-8 |
Source
|
Record name | 2-Bromo-1-(4-tert-butyl-2,6-dimethyl-3,5-dinitrophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10380209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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